N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide
Description
N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound characterized by a central ethanediamide (oxalamide) core, flanked by a 2-ethylphenyl group and a piperidin-4-ylmethyl moiety substituted with a 2-methoxyethyl chain. This structure combines a rigid aromatic system with a flexible piperidine scaffold, which is often associated with receptor-binding activity in medicinal chemistry. The ethanediamide group distinguishes it from classical amide-based opioids (e.g., fentanyl derivatives) and may influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-16-6-4-5-7-17(16)21-19(24)18(23)20-14-15-8-10-22(11-9-15)12-13-25-2/h4-7,15H,3,8-14H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBNPFIFGYWCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.48 g/mol. The compound features a piperidine ring, which is known for its biological activity in various pharmacological contexts.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine moiety is crucial for binding to these receptors, potentially influencing mood and cognitive functions.
Biological Activity and Therapeutic Potential
The biological activity of this compound can be categorized into several key areas:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. This may be attributed to their ability to enhance serotonergic and dopaminergic transmission.
- Analgesic Properties : There is evidence indicating that the compound may possess analgesic properties, making it a candidate for pain management therapies.
- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of related compounds, suggesting that this compound could offer protection against neurodegenerative diseases.
Case Study 1: Antidepressant Activity
A study conducted on rodent models evaluated the antidepressant effects of this compound. The results demonstrated significant reductions in depressive-like behaviors when compared to control groups, suggesting its potential as an antidepressant agent.
Case Study 2: Analgesic Efficacy
In another investigation, the analgesic efficacy was assessed using the formalin test in rats. The compound showed a notable decrease in pain response, indicating its potential as an analgesic.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Ethanediamide Derivatives
The ethanediamide core is shared with compounds like N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide () and N-(4-methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (). Key differences include:
- Substituents on the aromatic ring : The target compound features a 2-ethylphenyl group, whereas analogues incorporate fluorophenyl, pyridinyl, or methoxyphenyl groups.
- Piperidine/piperazine modifications : The 2-methoxyethyl substitution on the piperidine ring in the target compound contrasts with benzoyl or furyl groups in analogues.
Table 1: Structural Comparison of Ethanediamide Derivatives
Synthetic Routes :
The target compound’s synthesis likely parallels methods described for analogous ethanediamides, such as:
Reductive amination for piperidine-4-ylmethyl intermediate preparation (e.g., using sodium triacetoxyborohydride in dichloroethane) .
Amide coupling with ethanedioyl chloride or activated esters under basic conditions .
Functional Analogues: Piperidine-Based Opioids and Bioactive Molecules
Fentanyl Analogues
Fentanyl derivatives (e.g., beta-Methyl fentanyl , tetrahydrofuranylfentanyl ) share a piperidine core but differ in amide type (propionamide vs. ethanediamide) and substitution patterns :
- beta-Methyl fentanyl : N-phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide. The propionamide group and 2-phenylpropyl substitution enhance µ-opioid receptor affinity.
- Tetrahydrofuranylfentanyl : Features a tetrahydrofuran carboxamide group, which increases lipophilicity and potency compared to fentanyl .
Key Structural Differences :
Piperidin-4-ylmethyl Derivatives
Compounds such as 7-Bromo-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}imidazopyridine-1-carboxamide () share the 1-(2-methoxyethyl)piperidin-4-ylmethyl group. However, the imidazopyridine carboxamide core differs from the ethanediamide structure, suggesting divergent biological targets (e.g., kinase inhibition vs. opioid activity) .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
- Ethanediamide Core: May reduce metabolic degradation compared to mono-amide structures, prolonging half-life .
- 2-Methoxyethyl Substitution : Could enhance solubility but decrease CNS activity due to reduced lipophilicity .
- Piperidine Positioning: The piperidin-4-ylmethyl group contrasts with 2-piperidinylidene in W-18/W-15 (), which are associated with non-opioid sulfonamide activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
